![molecular formula C15H8ClF2NO4S B2907251 1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene CAS No. 2418705-73-2](/img/structure/B2907251.png)
1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene, also known as CFSEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFSEB belongs to the class of sulfonyl fluorides, which have been extensively studied for their ability to inhibit enzymatic activity.
Mecanismo De Acción
1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene is a reversible inhibitor of MMPs, which means it binds to the active site of the enzyme and prevents substrate binding. The sulfonyl fluoride group of this compound reacts with the active site zinc ion of MMPs, forming a covalent bond and inhibiting enzymatic activity. The ethynyl group of this compound also plays a role in inhibiting MMP activity by interacting with the S1' pocket of the enzyme.
Biochemical and Physiological Effects
In addition to its potential as an MMP inhibitor, this compound has also been shown to have other biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene has several advantages for lab experiments. It is a highly specific inhibitor of MMPs, which makes it a valuable tool for studying the role of MMPs in various physiological and pathological conditions. This compound is also stable and can be stored for extended periods without degradation. However, this compound has some limitations for lab experiments. It can be expensive to synthesize, and its potency can vary depending on the batch. This compound can also have off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for 1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene research. One area of interest is the development of more potent and selective MMP inhibitors based on the this compound scaffold. Another area of interest is the investigation of this compound as a potential therapeutic agent for cancer and other diseases. Additionally, the development of imaging agents based on this compound could provide a valuable tool for non-invasive imaging of MMP activity in vivo.
Métodos De Síntesis
1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1,3-dichloro-5-fluorobenzene with potassium tert-butoxide to form 1,3-difluoro-5-(tert-butoxycarbonyl)benzene. This intermediate is then reacted with ethynylmagnesium bromide to form 1,3-difluoro-5-(tert-butoxycarbonyl)-3-ethynylbenzene. The final step involves the reaction of this intermediate with 3-chloro-5-fluoroaniline and sulfonyl fluoride to form this compound.
Aplicaciones Científicas De Investigación
1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene has shown promise in various scientific research applications. One of the primary areas of interest is its potential as an inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of enzymes involved in the breakdown of extracellular matrix proteins and are implicated in various pathological conditions, including cancer, arthritis, and cardiovascular diseases. This compound has been shown to inhibit MMP-2 and MMP-9 activity in vitro and in vivo, making it a potential therapeutic agent for these conditions.
Propiedades
IUPAC Name |
1-[(3-chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF2NO4S/c1-2-9-3-10(5-14(4-9)23-24(18,21)22)15(20)19-13-7-11(16)6-12(17)8-13/h1,3-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPZRKPXUGAKDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)OS(=O)(=O)F)C(=O)NC2=CC(=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2907168.png)
![methyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2907170.png)
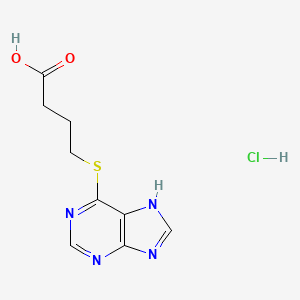
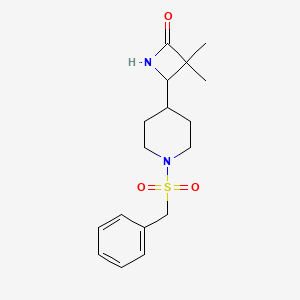


![5-[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2907176.png)
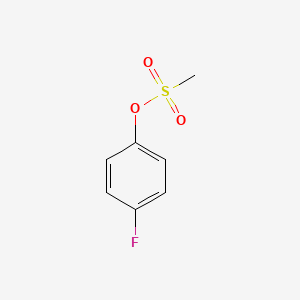
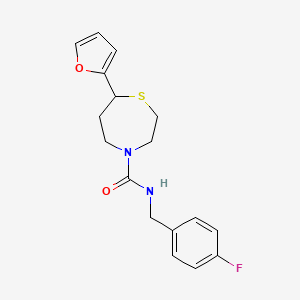
![2-[3-(4-bromophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2907182.png)
![2-{5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide](/img/structure/B2907183.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2907184.png)
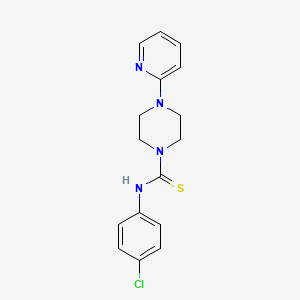
![3-(3,4-dimethylphenyl)sulfonyl-N-(2-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2907189.png)
